3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile
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Overview
Description
3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group, a methyl group, and a nitrile group attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Propanenitrile Moiety: The nitrile group can be introduced through nucleophilic substitution reactions using appropriate nitrile-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The methoxy and methyl groups may enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a basic quinoline structure.
8-Methoxyquinoline: A derivative with a methoxy group at the 8-position.
6-Methylquinoline: A derivative with a methyl group at the 6-position.
Uniqueness
3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)propanenitrile |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-11-12(17)4-7-16(6-3-5-15)14(11)13(9-10)18-2/h4,7-9H,3,6H2,1-2H3 |
InChI Key |
VQRARISLPKMZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CCC#N |
Origin of Product |
United States |
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